molecular formula C18H17N7O B11030621 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine

Cat. No.: B11030621
M. Wt: 347.4 g/mol
InChI Key: NCRGJEMRXBDVEJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with two methyl groups at positions 4 and 4. The pyrimidine is linked via an amine group to a 1,2,4-triazole ring, which is further functionalized with a quinolin-8-yloxymethyl moiety. Such structural features are common in kinase inhibitors or enzyme modulators, as seen in related compounds .

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

4,6-dimethyl-N-[5-(quinolin-8-yloxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H17N7O/c1-11-9-12(2)21-17(20-11)23-18-22-15(24-25-18)10-26-14-7-3-5-13-6-4-8-19-16(13)14/h3-9H,10H2,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

NCRGJEMRXBDVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, such as the Skraup, Doebner-Von Miller, or Friedländer synthesis . The triazole ring is often introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves coupling the quinoline and triazole intermediates with the pyrimidine ring under specific conditions, such as using a base like potassium carbonate in a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the synthesis using large-scale batch reactors. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of nitro groups would yield corresponding amines .

Scientific Research Applications

4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, the quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . The triazole ring can also interact with enzymes, inhibiting their activity and affecting various biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The pyrimidine-triazole backbone is shared among several analogs, but substituents on the triazole ring critically influence biological activity:

Compound Name Triazole Substituent Key Features Reference
Target Compound Quinolin-8-yloxymethyl Aromatic quinoline for π-π stacking; potential kinase targeting
C08743791 (4,6-dimethyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-amine) Phenylpyrazole Hydrophobic interactions with Cdc34 residues (e.g., V143, V147)
C20209924 (5-methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide) 3-Pyridinyl, indolinecarboxamide Pyridine enhances solubility; carboxamide may improve membrane permeability
160573 (4,6-dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride) Piperazinylmethyl Basic amine for salt formation (dihydrochloride); improved solubility

Piperazine derivatives (e.g., 160573) prioritize solubility over direct target engagement .

Quinoline vs. Other Aromatic Systems

  • Quinoline-8-yloxy vs. 7-Chloroquinoline-4-yloxy: describes a compound with a 7-chloroquinolin-4-yloxy group linked to triazole. The 8-yloxy substitution in the target compound may alter spatial orientation in binding sites compared to 4-yloxy derivatives, affecting interaction with catalytic lysine residues in enzymes .
  • Phenoxymethyl (): A simpler phenyl group in 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine lacks quinoline’s extended aromatic system, likely reducing binding affinity in targets requiring deep hydrophobic pockets .

Biological Activity

The compound 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine is a complex organic molecule that integrates the structural features of pyrimidines and triazoles with a quinoline-derived side chain. This unique combination suggests a potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

  • Pyrimidine core : Substituted at positions 4 and 6 with methyl groups.
  • Triazole moiety : Linked through a quinoline-derived side chain.

This dual heterocyclic framework is often associated with significant biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Antifungal Activity : Triazole derivatives are known for their antifungal properties. The presence of the quinoline moiety may enhance this activity by improving binding to fungal targets.
  • Antibacterial Properties : Compounds sharing similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.
  • Anticancer Effects : Structural analogs have been shown to inhibit specific enzymes involved in cancer progression, making them promising candidates for cancer therapy.

The mechanisms through which 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes critical for disease progression.
  • Binding Affinity Studies : Interaction studies using techniques like molecular docking have indicated strong binding affinities to various biological targets.

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of triazole derivatives found that compounds similar to 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the quinoline moiety in enhancing activity against resistant strains .

Study 2: Anticancer Potential

Research focused on triazole-pyrimidine hybrids reported that certain derivatives showed potent anticancer activity by targeting specific pathways involved in tumor growth. The study revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving caspase activation .

Study 3: Binding Affinity Analysis

A detailed binding affinity analysis revealed that the compound demonstrated high affinity for multiple targets associated with disease pathways. Molecular docking simulations indicated favorable interactions with key residues in target proteins .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 4,6-dimethyl-N-{5-[(quinolin-8-yloxy)methyl]-1H-1,2,4-triazol-3-yl}pyrimidin-2-amine:

Compound NameStructure FeaturesBiological Activity
5-(4-chlorophenyl)-1H-[1,2,4]triazoleTriazole core with phenyl substitutionAntifungal
Quinoline derivativesQuinoline ring systemAntimalarial
Pyrimidine-based compoundsPyrimidine core with various substitutionsAntiviral

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